3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile
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Overview
Description
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile is a complex organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile typically involves multi-step organic reactions. One possible route could involve the condensation of p-tolylphthalazinone with a suitable nitrile precursor under controlled conditions. The reaction might require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Nitrile-containing compounds: Compounds with nitrile functional groups that exhibit similar reactivity.
Uniqueness
3-(1-Oxo-4-p-tolylphthalazin-2(1h)-yl)propanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanenitrile |
InChI |
InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)17-15-5-2-3-6-16(15)18(22)21(20-17)12-4-11-19/h2-3,5-10H,4,12H2,1H3 |
InChI Key |
ZFNOYWXTJZRMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Origin of Product |
United States |
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